molecular formula C15H18O3 B12649209 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate CAS No. 84812-70-4

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate

Katalognummer: B12649209
CAS-Nummer: 84812-70-4
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: XRBFCTNRJMOUMF-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate is an organic compound with the molecular formula C15H18O3 It is known for its unique chemical structure, which includes an allyl group, a methoxy group, and a butenoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate typically involves the esterification of 4-Allyl-2-methoxyphenol with 2-methyl-2-butenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols or ethers.

Wissenschaftliche Forschungsanwendungen

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The allyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Allyl-2-methoxyphenyl 2-methylbutyrate
  • 4-Allyl-2-methoxyphenyl acetate
  • 4-Allyl-2-methoxyphenyl propionate

Uniqueness

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

84812-70-4

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

(2-methoxy-4-prop-2-enylphenyl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5-6,8-10H,1,7H2,2-4H3/b11-6+

InChI-Schlüssel

XRBFCTNRJMOUMF-IZZDOVSWSA-N

Isomerische SMILES

C/C=C(\C)/C(=O)OC1=C(C=C(C=C1)CC=C)OC

Kanonische SMILES

CC=C(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.